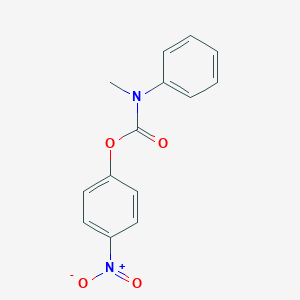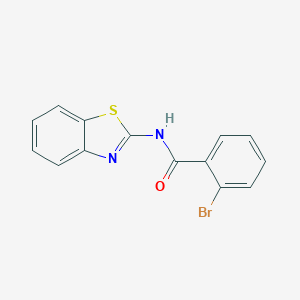
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has gained attention in the scientific community due to its potential therapeutic uses. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell growth and proliferation. It has also been suggested that N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide induces apoptosis in cancer cells by activating caspases.
Effets Biochimiques Et Physiologiques
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to have biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In fungal and bacterial strains, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to inhibit their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has advantages and limitations for lab experiments. One of the advantages is that it has been shown to be effective against various cancer cells, fungal, and bacterial strains. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that its mechanism of action is not fully understood. Another limitation is that its toxicity and side effects have not been extensively studied.
Orientations Futures
There are many future directions for the study of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide. One future direction is to study its toxicity and side effects in more detail. Another future direction is to study its potential use in combination with other anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to fully understand its mechanism of action and identify its molecular targets. Finally, the potential use of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide in other therapeutic areas should also be investigated.
Conclusion:
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has shown promise in the field of cancer research, antifungal, and antimicrobial research. It has been synthesized using different methods, and its mechanism of action has been studied extensively. Although there are limitations to its use in lab experiments, there are many future directions for its study. Further research is needed to fully understand its potential therapeutic uses and identify its molecular targets.
Méthodes De Synthèse
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide can be synthesized using different methods. One of the methods involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzothiazole in the presence of a base. Another method involves the reaction of 2-bromo-N-(2-aminophenyl)benzamide with ammonium thiocyanate in the presence of a base. Both methods yield N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been studied for its potential therapeutic uses. It has been found to have anticancer, antifungal, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In antifungal and antimicrobial research, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to be effective against various fungal and bacterial strains.
Propriétés
Numéro CAS |
121189-76-2 |
|---|---|
Nom du produit |
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide |
Formule moléculaire |
C14H9BrN2OS |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-bromobenzamide |
InChI |
InChI=1S/C14H9BrN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18) |
Clé InChI |
KIRDIYGBKFSZHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



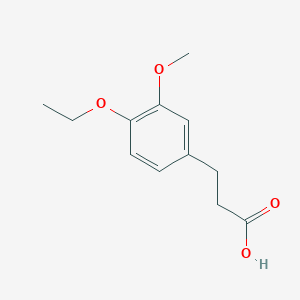
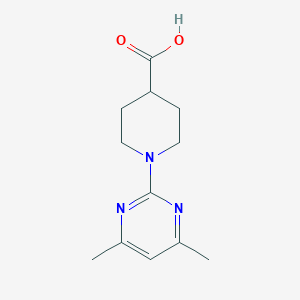
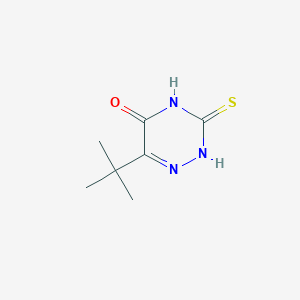
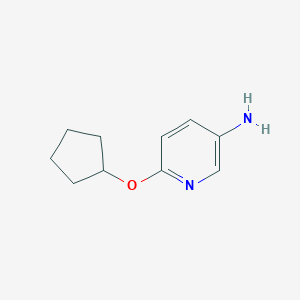
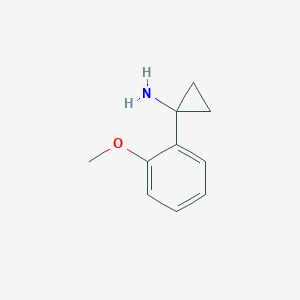
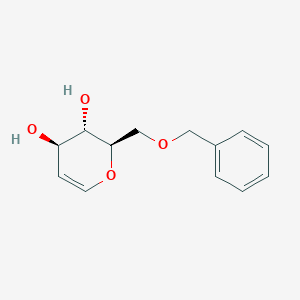
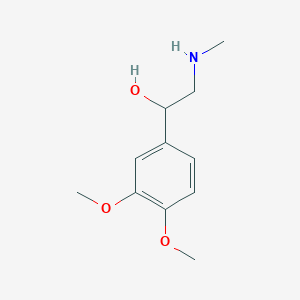
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
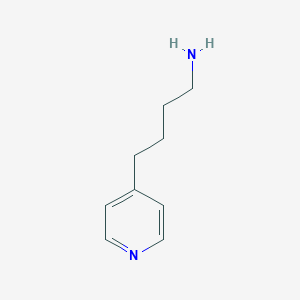
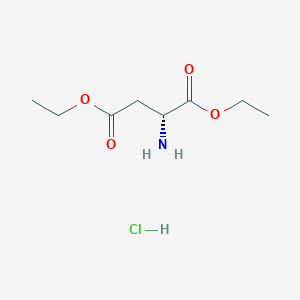
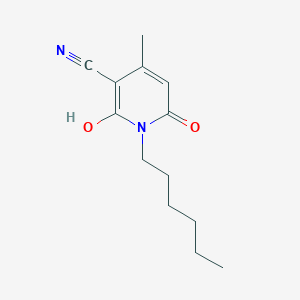
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
